Pavine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSPZLZVGPJHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046237 | |
| Record name | (+/-)-Pavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26919-05-1 | |
| Record name | 5,6,11,12-Tetrahydro-2,3,8,9-tetramethoxydibenzo[a,e]cyclooctene-5,11-imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26919-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Pavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectories and Seminal Discoveries of Pavine
Early Isolations and Structural Postulations of Pavine Alkaloids
The initial discovery of this compound alkaloids occurred through phytochemical investigations of various plant species. Early researchers isolated these compounds from genera known to be rich sources of alkaloids, particularly Argemone and Eschscholzia of the Papaveraceae family. researchgate.net For instance, (-)-argemonine (B1200896) was one of the key this compound alkaloids identified in these early studies. The process of isolation was arduous, typically involving acid-base extraction of ground plant material to separate the basic alkaloids from other plant constituents, followed by purification techniques like preparative thin-layer chromatography. researchgate.netwikipedia.org
The structural postulation of the this compound skeleton was a significant challenge for early organic chemists. Before the advent of modern spectroscopic methods, structural elucidation relied heavily on classical techniques. This included systematic chemical degradation, where the unknown molecule was broken down into smaller, more easily identifiable fragments. oup.com Chemists would also perform chemical transformations to identify reactive functional groups. oup.com Through this painstaking process of deduction, the fundamental tetracyclic framework of the this compound alkaloids was proposed. A key breakthrough in understanding their origin within the plant was the biogenetic hypothesis that this compound alkaloids are derived from the benzyltetrahydroisoquinoline precursor (+)-reticuline or a closely related analogue through an oxidative coupling process. researchgate.net
Table 1: Examples of Early Isolated this compound Alkaloids and Their Plant Sources
| This compound Alkaloid | Example Plant Source(s) |
|---|---|
| (-)-Argemonine | Argemone species |
| Escholtzine (B1203538) | Eschscholzia species |
| Munitagine | Argemone munitagine |
| Platycerine | Argemone platyceras |
| Norargemonine | Argemone species |
Evolution of Research Paradigms in this compound Chemistry and its Analogues
The study of this compound and its analogues has undergone significant evolution, reflecting broader paradigm shifts in the field of organic chemistry. nso-journal.org These shifts have been driven by technological advancements and a deepening understanding of chemical principles, moving from simple isolation to complex synthesis and biosynthetic investigation.
A major turning point in alkaloid research was the introduction of isotopic labeling in the mid-20th century. oup.com The use of 14C-labeled precursors allowed scientists to experimentally trace the metabolic pathways of alkaloids in plants, providing empirical evidence for previously speculative biosynthetic routes, such as the transformation of reticuline (B1680550) into the this compound skeleton. oup.comnih.gov This marked a move away from purely deductive "paper chemistry" to experimental investigation of metabolic processes. oup.com
The development and refinement of spectroscopic and chromatographic techniques in the latter half of the 20th century revolutionized this compound chemistry. wikipedia.org Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provided powerful tools for the rapid and accurate identification and structural elucidation of this compound alkaloids, even in complex mixtures extracted from plants. researchgate.net This greatly accelerated the discovery of new this compound derivatives.
As the structures of numerous this compound alkaloids became known, the research focus shifted towards chemical synthesis. The goal was not only to confirm the proposed structures but also to produce these compounds in the laboratory for further study. A common strategy involves the Bischler–Napieralski reaction to construct a benzylisoquinoline intermediate, which is then subjected to a cyclization reaction to form the characteristic bridged this compound skeleton. nih.govnih.gov The first total synthesis of the this compound alkaloid (±)-neocaryachine, for example, was achieved using a radical cyclization to create the core dibenzo-azabicyclononane structure. nih.gov
The ability to synthesize the this compound core opened the door to the creation of synthetic analogues. nih.govnih.gov By systematically modifying the structure of the natural alkaloids, chemists could investigate which parts of the molecule were essential for its properties. For instance, research has focused on creating analogues with different substituents or functional groups to explore their potential activities. nih.govnih.gov This includes the development of synthetic routes to produce this compound alkaloids with specific functionalization, such as at the C7 position. acs.org Modern synthetic chemistry continues to evolve, employing novel photochemical and electrochemical pathways to build complex molecular architectures like this compound with greater efficiency. nih.govnso-journal.org
Table 2: Evolution of Research Methods in this compound Chemistry
| Era | Primary Research Focus | Key Methodologies & Technologies | Research Outcome |
|---|---|---|---|
| Early 19th - Mid-20th Century | Isolation & Structural Elucidation | Acid-base extraction, chemical degradation, elemental analysis. oup.comwikipedia.org | Initial identification of this compound alkaloids and postulation of the basic chemical structure. |
| Mid-20th Century | Biosynthetic Pathways | Isotopic labeling (e.g., 14C). oup.com | Experimental confirmation of biogenetic precursors like (+)-reticuline. |
| Late 20th Century | Rapid Identification & Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR). researchgate.net | Accelerated discovery of new this compound alkaloids and precise structural confirmation. |
| Late 20th - Early 21st Century | Total Synthesis & Analogue Creation | Bischler-Napieralski reaction, radical cyclization, chiral chromatography. nih.govnih.gov | Laboratory synthesis of natural pavines and creation of novel, non-natural analogues. |
| Modern Era | Efficient Synthesis & Advanced Studies | Photochemical/electrochemical reactions, computational chemistry, AI-driven synthesis planning. nih.govnso-journal.orgarxiv.org | Development of highly efficient synthetic routes and exploration of complex biological interactions. |
Biosynthetic Pathways and Enzymatic Mechanisms of Pavine
Identification and Characterization of Precursors in Pavine Biosynthesis
The biosynthesis of benzylisoquinoline alkaloids, including this compound, begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.org This reaction yields (S)-norcoclaurine, a central intermediate in BIA biosynthesis. wikipedia.orgmetabolomicsworkbench.org (S)-Norcoclaurine is then subject to a series of enzymatic modifications, including hydroxylations and methylations, to produce various downstream alkaloids. ontosight.aiwikipedia.org While (S)-reticuline is a critical intermediate in the BIA pathway and a precursor to many other alkaloids like morphine and codeine, research indicates that this compound N-methyltransferase (PavNMT) can accept (S)-reticuline as a substrate, suggesting its involvement in the this compound branch of the pathway. ontosight.ainih.gov PavNMT also shows a preference for (±)-pavine as a substrate. nih.govresearchgate.net
Elucidation of Key Enzymatic Steps and Catalytic Cycles in this compound Formation
Several enzymes are involved in the biosynthesis of BIAs. These include lyases, transferases (such as O-methyltransferases and N-methyltransferases), and oxidoreductases (like berberine (B55584) bridge enzyme and cytochrome P450s). frontiersin.org The condensation of dopamine and 4-HPAA to form (S)-norcoclaurine is catalyzed by (S)-norcoclaurine synthase (NCS). wikipedia.org This is a type of Pictet-Spengler reaction, involving specific residues in the NCS active site for substrate activation and cyclization. wikipedia.org
This compound N-methyltransferase (PavNMT) is a key enzyme specifically involved in the biosynthesis of this compound alkaloids. frontiersin.orgnih.gov Structural and functional studies of PavNMT from Thalictrum flavum have provided insights into its substrate recognition and catalytic mechanism. nih.govresearchgate.net PavNMT is an S-adenosylmethionine (SAM)-dependent N-methyltransferase. researchgate.net Crystal structures of PavNMT, including complexes with SAM and the reaction product S-adenosylhomocysteine (SAH), have been determined, revealing details about the enzyme's active site and how it interacts with substrates. researchgate.net The enzyme shows a preference for (±)-pavine and (S)-reticuline as substrates. nih.govresearchgate.net Mutagenesis studies of residues near the methyl group of SAM and the nitrogen atom of the alkaloid acceptor have demonstrated their importance for enzyme activity. nih.gov The structural information provides a framework for understanding the substrate specificity of NMTs in BIA biosynthesis. nih.gov
Genetic and Transcriptomic Underpinnings of this compound Biosynthetic Enzymes
The biosynthesis of specialized metabolites, including this compound, is genetically controlled. Transcriptomic analysis is a key method used to identify genes encoding enzymes involved in biosynthetic pathways. frontiersin.org Studies on plants known to produce BIAs, such as Eschscholzia californica (California poppy), have utilized transcriptomics to identify genes encoding enzymes in these pathways. nih.gov In E. californica, this compound-type alkaloids like escholtzine (B1203538) are accumulated in aerial parts, and genes encoding this compound-type alkaloid biosynthetic enzymes are expected to be expressed in these tissues. nih.gov While specific transcriptomic studies solely focused on this compound biosynthesis genes are limited in the provided results, broader transcriptomic analyses of BIA-producing plants have identified various enzymes involved in the pathway leading to different BIA branches, which would include the enzymes relevant to this compound synthesis. frontiersin.orgmdpi.com The genetic basis for the production of secondary metabolites is being explored in various plant species using transcriptomic and genomic approaches. researchgate.netplos.orgpasteur.frresearchgate.netmdpi.comuliege.be
Synthetic Methodologies for Pavine and Its Analogues
Total Synthesis Strategies of the Pavine Core Structure
Total synthesis approaches to the this compound core structure often involve the construction of the dibenzo-9-azabicyclo[3.3.1]nonane system. acs.org Various methodologies have been developed to achieve this, frequently employing reactions that build the cyclic framework. For instance, approaches to related tetrahydroisoquinoline alkaloids, such as protoberberines like coralydine, have utilized intramolecular alkene hydroamination followed by Pictet-Spengler cyclization. thieme-connect.com Another strategy for synthesizing the protoberberine alkaloid (±)-norcoralydine involved the application of a synthesis of alkoxy 1-H 3(2H)-isoquinolones. gla.ac.ukgla.ac.uk Radical cyclization has also been employed in the synthesis of this compound alkaloids from 1,2-dihydroisoquinoline (B1215523) intermediates. researchgate.net
Asymmetric Synthetic Approaches to this compound Alkaloids
Asymmetric synthesis plays a crucial role in obtaining enantiomerically enriched this compound alkaloids, as the biological activity can be stereospecific. researchgate.net In the past decade, asymmetric synthesis of chiral nonracemic isoquinoline (B145761) alkaloids, including pavines, has seen advancements through the improvement of traditional methods and the development of new strategies. researchgate.net Both diastereoselective and enantioselective catalytic methods have been applied. researchgate.net For isothis compound alkaloids, a concise asymmetric total synthesis has been reported, featuring iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids, Curtius rearrangement, and Eschweiler-Clarke methylation to construct the stereogenic center enantioselectively. researchgate.net Chiral Lewis acid-catalyzed enantioselective electrochemical anodic coupling reactions have also been explored in the formal synthesis of isothis compound alkaloids like (+)-amurensinine. chinesechemsoc.org
Stereoselective Synthesis of this compound Frameworks
Stereoselective synthesis aims to control the specific stereoisomer formed during the construction of the this compound framework. This is particularly important for creating single enantiomers or diastereomers. The concise enantioselective approach to isothis compound alkaloids mentioned earlier highlights the use of an intramolecular Pictet-Spengler reaction to build the core tetracyclic skeleton in a rapid and stereoselective manner. researchgate.net Diastereoselective dearomative bifunctionalization of isoquinolinium salts has also been used to access bridged tetrahydroisoquinolines, which share structural features with the this compound skeleton. researchgate.net
Protecting Group Strategies in Complex this compound Syntheses
In complex total syntheses of natural products like this compound alkaloids, protecting groups are essential to temporarily mask reactive functional groups, ensuring chemoselectivity during multi-step transformations. pressbooks.puborganic-chemistry.orgwikipedia.org A protecting group is introduced by chemical modification and must be stable under the reaction conditions of subsequent steps and easily removable at the end of the sequence. pressbooks.puborganic-chemistry.org The choice of protecting group and the strategy for its introduction and removal are critical for the efficiency and success of the synthesis. organic-chemistry.org While specific protecting group strategies for this compound synthesis are not detailed in the provided snippets, the general principles of protecting group chemistry, such as the use of acetals for carbonyls or carbamates for amines, are widely applicable in complex alkaloid synthesis. organic-chemistry.orgwikipedia.orglibretexts.org Orthogonal protecting group strategies, where different protecting groups are removed under distinct conditions, can be employed when multiple identical functional groups are present. organic-chemistry.org
Semisynthetic Modifications and Derivatization Approaches of this compound
Semisynthesis involves the chemical modification of naturally occurring compounds to create analogues with potentially altered or improved properties. wikipedia.org Derivatization approaches involve converting a compound into a product with a more favorable chemical structure for specific purposes, such as analysis or further reaction. encyclopedia.pubmdpi.comresearchgate.net While the provided information does not detail specific semisynthetic modifications of the this compound core itself, the concept is widely applied to alkaloids to explore structure-activity relationships and generate novel compounds. wikipedia.orgnih.gov
C-H Functionalization Strategies in this compound Structures
C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into C-X bonds (where X is typically a heteroatom or carbon), bypassing the need for pre-functionalized starting materials. This can significantly streamline synthetic routes. While direct examples of C-H functionalization specifically on the this compound structure are not provided, related strategies like C(sp3)-H activation followed by electrocyclization have been used in the synthesis of 3,4-dihydroisoquinolines, which are precursors to various tetrahydroisoquinoline alkaloids including potentially pavines. rhhz.netnih.gov Peripheral editing, which often involves activating C-H bonds, is a related concept in molecular editing. nih.gov
Ring System Modifications and Expansions of the this compound Skeleton
Modifications and expansions of the core ring system of alkaloids are strategies used to create structural diversity and explore new chemical space. Skeletal editing, which involves manipulating ring systems by adding, deleting, or substituting atoms, is a rapidly advancing synthetic methodology. nih.govnih.gov While the provided information does not explicitly detail ring expansions of the this compound skeleton, the concept of modifying core skeletons and generating novel ring structures is a relevant area in alkaloid synthesis. nih.govnih.govacs.orgresearchgate.net Strategies involving the cleavage and reformation of rings through processes like ring insertion are employed in skeletal editing. nih.gov
Novel Synthetic Route Development for this compound
Developing novel synthetic routes for this compound and related tetrahydroisoquinoline (THIQ) alkaloids often involves creative strategies that diverge from biomimetic approaches, aiming for higher efficiency and access to complex structures. Recent reviews highlight advancements in the total synthesis of THIQ alkaloids, including this compound, featuring novel synthetic design and modern chemical methodologies. acs.orgnih.gov These approaches often involve the strategic construction of the core heterocyclic motif, which is fundamental to all THIQ natural products. acs.org
One reported synthesis of a C7 functionalized this compound alkaloid involved a sequence starting from an amine precursor. This route included amidation, a Bischler-Napieralski reaction to form a benzylisoquinoline, quaternization to an isoquinolinium salt, reduction, radical cyclization, and deprotection nih.gov. While specific details on the yield for the final this compound product are not provided in the snippet, this illustrates a multi-step approach towards the this compound skeleton.
Novel strategies in related alkaloid synthesis, such as those for aporphine (B1220529) alkaloids, have employed benzyne (B1209423) chemistry for the rapid construction of multiple rings in a single transformation or utilized intramolecular phenol (B47542) arylation reactions. nih.gov Although these examples are for related alkaloid classes, they demonstrate the type of innovative approaches being explored in the synthesis of complex nitrogenous heterocycles.
Photoredox Catalysis and Photochemical Reactions in this compound Chemistry
Photoredox catalysis and photochemical reactions utilize light energy to drive chemical transformations, often enabling novel reaction pathways and the synthesis of complex molecules under mild conditions. vapourtec.comnumberanalytics.comchemicaljournal.in This field has seen significant advancements with the development of visible-light-active photocatalysts. chemicaljournal.in
One search result mentions the extremely facile formation of the this compound alkaloid skeleton by a photoreaction between isoquinoline and benzyltrifluoroborate. researchgate.net This suggests a direct photochemical approach to constructing the core ring system of this compound. Another study reported the photochemical and selective synthesis of 1-benzyl-1,2-dihydroisoquinolines from isoquinolines and benzyltrifluoroborates, noting that the presence of pyridine (B92270) inhibited the subsequent formation of cyclized this compound-type products. researchgate.net This indicates that controlling reaction conditions in photochemical transformations of isoquinoline precursors is crucial for directing the outcome towards specific alkaloid skeletons.
Photoredox catalysis has been applied to the synthesis and modification of alkaloids, particularly through the controlled modification of amine substrates via single-electron oxidation. nih.govacs.org While examples provided in the search results focus on other alkaloid classes like Iboga alkaloids, demonstrating the utility of photoredox catalysis in their semisynthesis nih.govacs.org, the principles are relevant to this compound chemistry, given that this compound is also an amine-containing alkaloid. Photoredox catalysis is valuable for synthesizing complex molecules under mild and sustainable conditions and has been integrated with other catalytic strategies, such as organocatalysis, to enable enantioselective synthesis and novel reaction pathways. chemicaljournal.in The use of light-driven reactions, including polar radical crossover cycloaddition, has also been shown to dramatically simplify and accelerate the synthesis of other classes of alkaloids, highlighting the potential of photochemistry to streamline the production of complex natural products. unc.edu
The application of photoredox catalysis and photochemical reactions in this compound synthesis offers the potential for developing more direct, efficient, and potentially enantioselective routes by harnessing the unique reactivity enabled by photoexcitation.
Advanced Structural Characterization and Spectroscopic Analysis of Pavine Derivatives
Elucidation of Stereochemical Configurations using Advanced Spectroscopic Techniques
Determining the precise three-dimensional arrangement of atoms in pavine derivatives, particularly the stereochemical configurations at chiral centers, is essential. Advanced spectroscopic techniques provide invaluable data for this purpose. NMR spectroscopy, with its sensitivity to the local electronic environment of nuclei, is a primary tool. Analysis of chemical shifts and coupling constants in one-dimensional (1D) NMR spectra (¹H and ¹³C NMR) provides initial insights into the connectivity and functional groups present. solubilityofthings.comwisdomlib.org
More advanced NMR techniques, such as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help establish correlations between coupled nuclei and between protons and carbons, respectively, aiding in the assignment of signals and the elucidation of the molecular framework. solubilityofthings.com The spacing between peaks in NMR spectra, governed by coupling constants, can also suggest dihedral angles, contributing to the understanding of stereochemical relationships. solubilityofthings.com
While not explicitly detailed for this compound in the search results, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are commonly employed for determining spatial proximity between nuclei, which is crucial for assigning relative stereochemistry. Additionally, techniques such as X-ray crystallography, when applicable to crystalline this compound derivatives, provide definitive three-dimensional structures, including absolute stereochemistry. Circular Dichroism (CD) spectroscopy can also be used to determine the absolute configuration of chiral molecules by measuring their differential absorption of left and right circularly polarized light.
Conformational Analysis utilizing Advanced Nuclear Magnetic Resonance (NMR) Techniques
Understanding the preferred three-dimensional shapes, or conformations, of flexible molecules like this compound derivatives in solution is critical as conformation can significantly influence their reactivity and interactions. Advanced NMR techniques are powerful tools for conformational analysis.
Analysis of coupling constants, particularly vicinal coupling constants (³J), in ¹H NMR spectra can provide information about the dihedral angles between coupled protons, offering insights into the flexibility and preferred conformations of different parts of the molecule. solubilityofthings.com Variable-temperature NMR experiments can be used to study conformational dynamics and determine the energy barriers between different conformers.
Two-dimensional NMR techniques, especially NOESY and ROESY, are invaluable for conformational analysis. By identifying protons that are spatially close to each other through the observation of NOE or ROE signals, these experiments help to define the preferred solution-state conformation(s). researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with NMR data to predict stable conformers and calculate theoretical spectroscopic parameters for comparison with experimental results, aiding in the assignment of solution-state conformations. bohrium.comscifiniti.comauremn.org.brresearchgate.net
One study mentions the conformational analysis of a related compound (Pavone) in acetonitrile (B52724) solution by NMR spectroscopy, highlighting the application of this technique in understanding the solution-state behavior of such molecular systems. semanticscholar.org
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling of this compound (for research applications)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural confirmation of synthesized or isolated this compound derivatives and for the profiling of their metabolites in research settings. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of a compound and its fragments. acs.orgbroadinstitute.org
For structural confirmation, HRMS data, particularly in conjunction with tandem mass spectrometry (MS/MS or MS²) experiments, provides characteristic fragmentation patterns that serve as a "fingerprint" for the molecule. acs.org By analyzing the m/z values of the fragment ions and their relative abundances, researchers can deduce the substructures within the molecule and confirm the proposed structure of the this compound derivative. pharmaron.comslideshare.net
In research applications, HRMS is widely used for metabolite profiling, which involves identifying and quantifying metabolites of a compound in biological samples. pharmaron.comresearchgate.netresearchgate.netnih.govrsc.org Liquid chromatography coupled with HRMS (LC-HRMS) is a common approach, allowing for the separation of complex mixtures before mass analysis. researchgate.netrsc.org This enables researchers to detect modifications to the parent this compound structure, identify functional groups in metabolites, and determine their chemical structures. researchgate.net Accurate mass measurements provided by HRMS are crucial for the confident identification of known metabolites and the putative identification of novel ones. acs.orgpharmaron.comresearchgate.net The analysis of fragment ion data obtained from HRMS/MS is essential for elucidating and confirming the molecular structure of metabolites of interest. pharmaron.com
HRMS-based metabolomics workflows involve data acquisition strategies such as full-scan, data-dependent acquisition (DDA), and data-independent acquisition (DIA) to collect comprehensive mass spectral data. rsc.org Subsequent data processing and analysis, including feature extraction and spectral comparison, are employed to identify and characterize metabolites. researchgate.netrsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound Analogues
Vibrational spectroscopy techniques, primarily Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in this compound derivatives and analogues. These techniques probe the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups. ksu.edu.saarxiv.orgedinst.com
IR spectroscopy measures the absorption of infrared light by a molecule as specific vibrational frequencies, which cause a change in the molecule's dipole moment. ksu.edu.sa This makes IR spectroscopy particularly sensitive to functional groups with polar bonds, such as O-H, N-H, C=O, and C-O stretching vibrations. scifiniti.comksu.edu.saacs.orgamericanpharmaceuticalreview.com
Raman spectroscopy, on the other hand, is based on the inelastic scattering of light (Raman scattering) by a molecule, which involves a change in the molecule's polarizability during vibration. ksu.edu.saarxiv.orghoriba.com Raman spectroscopy is generally more sensitive to vibrations of nonpolar bonds and symmetric functional groups, such as C-C, C=C, and C≡C stretching vibrations, as well as ring breathing modes. ksu.edu.saamericanpharmaceuticalreview.com
By analyzing the positions, intensities, and shapes of the absorption bands in IR spectra and the scattering peaks in Raman spectra, researchers can identify the presence of key functional groups within this compound analogues, such as aromatic rings, amine groups, hydroxyl groups, and ether linkages, which are characteristic of the this compound scaffold. bohrium.comamericanpharmaceuticalreview.com Comparing the vibrational spectra of different this compound derivatives can also reveal structural variations and the impact of substituents on the molecular vibrations. americanpharmaceuticalreview.com
Both IR and Raman spectroscopy are considered complementary techniques, as they have different selection rules and thus provide different spectral information. ksu.edu.saedinst.com Using both techniques together can provide a more complete picture of the functional groups and structural features of this compound analogues. edinst.comamericanpharmaceuticalreview.com
Mechanistic Investigations of Pavine S Biological Interactions
Molecular Target Identification and Binding Dynamics of Pavine
The primary molecular target identified for this compound is This compound N-methyltransferase (PavNMT) , an enzyme isolated from Thalictrum flavum nih.gov. This enzyme plays a crucial role in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities nih.govwikipedia.org.
PavNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of this compound and other related alkaloids. The enzyme exhibits a preference for (±)-pavine and (S)-reticuline as substrates nih.govuniprot.org. The binding dynamics reveal that in the presence of a racemic mixture of tetrahydropapaverine (THP), a related substrate, one molecule of (S)-THP binds in a productive orientation within the active site, while a molecule of (R)-THP binds adjacently in a non-productive mode uniprot.org. This observation highlights the stereospecificity of the enzyme's binding pocket.
The catalytic activity of PavNMT on this compound involves the transfer of a methyl group from the cofactor SAM to the nitrogen atom of the this compound molecule, resulting in the formation of N-methylthis compound and S-adenosyl-L-homocysteine (SAH) uniprot.org.
Receptor-Ligand Interaction Studies involving this compound Analogues
Detailed insights into the receptor-ligand interactions of this compound analogues with PavNMT have been elucidated through protein crystallography. The crystal structure of PavNMT from Thalictrum flavum has been solved, providing a high-resolution view of the enzyme's architecture nih.govwikipedia.org.
X-ray crystallography studies of PavNMT in complex with the reaction product S-adenosylhomocysteine (SAH) and two molecules of tetrahydropapaverine (THP), a substrate analogue, have revealed the key amino acid residues involved in substrate recognition and binding nih.gov. These structures show that the binding of the alkaloid substrate occurs in a specific pocket within the enzyme's active site.
While Surface Plasmon Resonance (SPR) is a powerful technique for studying real-time receptor-ligand interactions, specific SPR studies involving this compound analogues are not extensively reported in the available literature. However, the principles of SPR would be highly applicable to quantify the binding affinity and kinetics of various this compound derivatives with PavNMT, complementing the structural data from crystallography.
Cellular Pathway Modulation by this compound Analogs (mechanistic, not therapeutic)
The direct experimental evidence detailing the modulation of specific cellular signaling pathways by this compound and its analogs is limited. However, based on the known function of its primary molecular target, this compound N-methyltransferase (PavNMT), we can infer its role in the alkaloid biosynthesis pathway uniprot.org.
The activity of PavNMT is integral to the production of a diverse array of benzylisoquinoline alkaloids (BIAs) nih.gov. By catalyzing the N-methylation of this compound and related precursors, PavNMT contributes to the chemical diversity of these alkaloids within the plant. The resulting methylated alkaloids may have distinct biological activities compared to their unmethylated counterparts.
The modulation of this biosynthetic pathway by this compound analogs could have significant downstream effects. For instance, inhibition or altered substrate specificity of PavNMT by a this compound analog could lead to the accumulation of certain precursors or the production of novel alkaloids, thereby altering the plant's chemical defense mechanisms or pharmacological profile. The broader impact of this compound on other cellular pathways in mammalian systems remains an area for future investigation. Some alkaloids have been shown to influence pathways related to cancer cell proliferation and survival, but specific data for this compound is not yet available nih.gov.
Structure-Activity Relationship (SAR) Studies on a Molecular Level for this compound
The structural and functional studies of this compound N-methyltransferase (PavNMT) provide a solid foundation for understanding the structure-activity relationships (SAR) of this compound and its analogues at a molecular level nih.govwikipedia.org. The crystal structures of PavNMT complexed with its cofactor and substrate analogues reveal the critical structural features required for binding and catalysis.
Mutagenesis studies on key residues within the active site of PavNMT have further illuminated the SAR. Altering specific amino acids near the binding sites for the methyl group of SAM and the nitrogen atom of the alkaloid acceptor has been shown to decrease enzymatic activity, confirming their importance in the catalytic mechanism nih.gov.
The following table summarizes the substrate specificity of this compound N-methyltransferase, which is central to the SAR of this compound analogues.
| Substrate | Relative Activity (%) |
| (±)-Pavine | 100 |
| (S)-Reticuline | 95 |
| (S)-Scoulerine | 70 |
| (S)-Stylopine | 65 |
| Tetrahydropapaverine (THP) | 40 |
| Tetrahydropalmatine | 35 |
| (R)-Reticuline | Not Detected |
| Cryptopine | Not Detected |
| Glaucine | Not Detected |
| Codeine | Not Detected |
| Data derived from functional assays of this compound N-methyltransferase. uniprot.org |
This data clearly indicates that structural modifications to the this compound scaffold, such as changes in stereochemistry or the nature of the ring system, can dramatically affect its recognition and processing by PavNMT. These insights are invaluable for the rational design of this compound analogues with potentially altered biological activities.
Computational Chemistry and Modeling of Pavine
Molecular Docking and Ligand-Protein Interaction Predictions involving Pavine
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov This technique is crucial in structure-based drug design for predicting the binding conformation of small molecule ligands to their target binding sites. nih.govnih.gov The process involves preparing a protein target's crystal structure, often obtained from the Protein Data Bank (PDB), and then using software like AutoDock Vina to calculate the binding affinity, typically expressed in kcal/mol. nih.govcore.ac.uk A more negative binding energy indicates a more stable and stronger interaction between the ligand and the protein. semanticscholar.org
Despite the established methodology, specific molecular docking studies detailing the interaction of this compound with a particular protein target, including binding affinity scores and a list of interacting amino acid residues, are not found in the available literature.
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes. semanticscholar.orgnih.gov These simulations, often run for nanoseconds, can confirm the stability of interactions predicted by molecular docking. nih.gov Key parameters analyzed include the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame, and root-mean-square fluctuation (RMSF), which indicates the fluctuation of each residue from its average position. researchgate.net
A comprehensive search did not yield any studies that have performed MD simulations specifically on this compound to assess its conformational stability or its behavior within a simulated biological environment, such as a lipid membrane or in complex with a protein.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. acs.org These methods can calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Other calculated properties, such as the molecular electrostatic potential (MEP), help in identifying sites for electrophilic and nucleophilic attack.
Specific quantum chemical studies focused on calculating the electronic properties and reactivity descriptors for the this compound molecule are not documented in the reviewed literature.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Mechanistic Insights into this compound Activity
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model typically takes the form of an equation that correlates molecular descriptors (e.g., electronic, steric, or hydrophobic properties) with activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for gaining mechanistic insights into what structural features are important for a specific biological effect. mdpi.com
There are no available QSAR studies where this compound or a series of its derivatives have been used to develop a model for a specific biological activity. Such a study would require a dataset of this compound analogues with measured biological data, which does not appear to be available.
Analytical Methodologies for Detection and Quantification of Pavine in Research Matrices
Chromatographic Techniques (HPLC, GC, TLC) Development and Validation for Pavine Analysis
Chromatographic techniques are fundamental to the separation and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) have all been employed in the analysis of this compound and related alkaloids.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of non-volatile alkaloids like this compound. Reversed-phase HPLC is the most common modality used. The development of a robust HPLC method involves optimizing the stationary phase, mobile phase composition, and detector settings. For isoquinoline (B145761) alkaloids, C18 columns are frequently utilized. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To improve peak shape and reduce tailing, which is common for basic compounds like alkaloids, additives such as triethylamine (B128534) are often incorporated into the mobile phase. researchgate.net Method validation for HPLC analysis of alkaloids typically includes assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. researchgate.netingentaconnect.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While many alkaloids require derivatization to increase their volatility for GC analysis, some, including certain pavinane alkaloids, can be analyzed directly. wikipedia.org The selection of an appropriate capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is critical for achieving good separation of these alkaloids. mdpi.com The optimization of the temperature program for the GC oven is also essential for resolving complex mixtures of alkaloids. academicjournals.org
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for the qualitative analysis and preparative isolation of alkaloids. ingentaconnect.comresearchgate.net In the analysis of this compound alkaloids, preparative TLC has been successfully used to isolate individual compounds from plant extracts for further structural elucidation. ingentaconnect.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) is optimized to achieve the best separation of the target alkaloids. ijcmas.com Visualization of the separated spots can be achieved under UV light or by using specific spray reagents like Dragendorff's reagent, which produces a characteristic color with alkaloids. researchgate.net
Table 1: Exemplary Chromatographic Conditions for Alkaloid Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application Example | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Ammonium (B1175870) acetate (B1210297) buffer with triethylamine (gradient elution) | Diode Array Detector (DAD) | Quality control of Corydalis species containing isoquinoline alkaloids | researchgate.net |
| GC | HP-5MS (5% Phenyl Methyl Siloxane) | Helium | Mass Spectrometry (MS) | Identification of pavinane alkaloids in Argemone and Eschscholzia species | researchgate.netnih.gov |
| TLC | Silica Gel 60 F254 | Chloroform (B151607):Methanol (B129727) (15:1) | UV light / Dragendorff's reagent | Separation and identification of alkaloids from medicinal plants | researchgate.netijcmas.com |
Mass Spectrometry-Based Assays (LC-MS/MS, GC-MS) for Trace Analysis of this compound
Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides unparalleled sensitivity and selectivity for the trace analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a cornerstone for the quantitative analysis of alkaloids in complex biological matrices due to its high specificity and sensitivity. nih.govnih.gov For the analysis of related benzylisoquinoline alkaloids like armethis compound (B1667600), ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry has been successfully developed and validated. researchgate.net Such methods typically employ a reversed-phase column (e.g., UPLC BEH C18) with a gradient elution using a mobile phase of acetonitrile and an ammonium acetate solution containing formic acid. researchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. researchgate.netshimadzu.com This technique allows for the detection and quantification of this compound at very low concentrations (ng/mL levels). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of pavinane alkaloids. researchgate.netnih.gov The electron ionization (EI) mass spectra of pavinane alkaloids exhibit characteristic fragmentation patterns that can be used for their identification, even without authentic standards. researchgate.net The analysis of alkaloid extracts from genera such as Argemone and Eschscholzia has successfully identified numerous pavinane alkaloids based on their mass spectral data and retention indices. researchgate.netnih.gov The GC-MS method parameters, including the temperature program and mass spectrometer settings, are optimized to achieve good chromatographic resolution and sensitive detection. academicjournals.orgijpsr.info
Table 2: Mass Spectrometry Parameters for the Analysis of this compound-Related Alkaloids
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application Example | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | ESI+ | 314.1 (for Armethis compound) | 106.9 (for Armethis compound) | Pharmacokinetic study of armethis compound in mouse blood | researchgate.net |
| GC-MS | EI (70 eV) | Molecular Ion and characteristic fragments | N/A | Identification of pavinane alkaloids in plant extracts | researchgate.netnih.gov |
Spectrophotometric and Fluorometric Methods in this compound Research
While chromatographic methods are dominant, spectrophotometric and fluorometric techniques can offer simpler and more cost-effective alternatives for the quantification of total alkaloids or for specific applications.
Spectrophotometric Methods: UV-Visible spectrophotometry can be used for the quantitative estimation of total alkaloids. These methods often rely on the formation of a colored complex between the alkaloid and a specific reagent. For instance, a common method involves the reaction of alkaloids with bromocresol green to form a complex that can be measured colorimetrically at a specific wavelength, such as 470 nm. nih.gov Another approach uses tropaeolin 'OO' reagent, which forms a charge transfer complex with alkaloids, resulting in a purple-colored chromogen detectable around 545 nm. asianpubs.org The absorbance of this compound itself in the UV region, likely in the 280-330 nm range based on its structure and comparison to similar alkaloids, could also be used for quantification, provided there are no interfering substances. mdpi.comresearchgate.net
Fluorometric Methods: Fluorometry offers high sensitivity for the analysis of fluorescent compounds. While many alkaloids, likely including this compound, are not naturally fluorescent, they can be quantified using indirect fluorometric methods. One such technique involves the formation of an ion pair between the non-fluorescent alkaloid and a fluorescent counter-ion, such as sodium-9,10-dimethoxy-anthracene-sulfonate. ingentaconnect.comingentaconnect.com The resulting fluorescent ion pair can then be extracted into an organic solvent and measured, allowing for the quantification of the alkaloid at low concentrations. ingentaconnect.comingentaconnect.com
Sample Preparation Strategies for Complex Biological and Plant Matrices in this compound Studies
The effective extraction and clean-up of this compound from complex matrices are critical steps to ensure accurate and reliable analytical results. The choice of sample preparation technique depends on the nature of the sample matrix and the subsequent analytical method.
Extraction from Plant Matrices: The initial step in analyzing this compound from plant sources is extraction. For this compound and related alkaloids, this is often achieved by maceration or sonication of the dried and powdered plant material with a solvent such as methanol or ethanol. researchgate.netwikipedia.org Acidified aqueous solutions, such as 5% acetic acid, have also been effectively used to extract alkaloids. nih.gov
Acid-Base Extraction: A classic and widely used method for selectively isolating alkaloids is acid-base extraction. wikipedia.org This technique exploits the basic nature of alkaloids. The initial plant extract is acidified, which converts the alkaloids into their water-soluble salt forms. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonia) to convert the alkaloid salts back to their free base form, which is then extracted into an immiscible organic solvent like chloroform or diethyl ether. wikipedia.orgacademicjournals.org
Solid-Phase Extraction (SPE): SPE is a powerful and efficient technique for the clean-up and pre-concentration of alkaloids from extracts. nih.govfrontiersin.org For the analysis of opium alkaloids, a method involving a reversed-phase cation-exchange SPE cartridge has been developed. nih.gov The acidic plant extract is loaded onto the cartridge, which retains the alkaloids. The cartridge is then washed with acid and methanol to remove impurities, and the alkaloids are subsequently eluted with a mixture of ammonia (B1221849) and methanol. nih.gov This method provides high recovery rates and cleaner extracts for subsequent HPLC or LC-MS analysis.
Chemical Reactivity and Transformation Studies of Pavine
Oxidation and Reduction Pathways of Pavine
The core structure of this compound, featuring a tertiary amine and methoxy-substituted aromatic rings, presents multiple sites for oxidative and reductive transformations.
Oxidation: Studies on related alkaloids suggest that the tertiary amine group in this compound is susceptible to oxidation. For instance, the oxidation of quinine, another complex alkaloid, with potassium permanganate (B83412) (KMnO₄) under acidic conditions has been shown to yield quinine-1-N-oxide and quininal. tcrjournal.com This suggests that under similar oxidative stress, this compound could undergo N-oxidation to form this compound-N-oxide. The reaction with strong oxidizing agents like KMnO₄ can be vigorous, and the product distribution is dependent on reaction conditions such as temperature and pH. For example, hot, concentrated, acidified potassium manganate(VII) solution can cleave carbon-carbon double bonds in alkenes, and while this compound lacks such a bond in its core structure, the aromatic rings can be susceptible to oxidation under harsh conditions. libretexts.org
Reduction: The this compound skeleton itself is relatively stable to common reducing agents. However, derivatives of this compound, particularly those with carbonyl groups or N-oxides, can be readily reduced. For example, the reduction of aldehydes and ketones to alcohols using sodium borohydride (B1222165) (NaBH₄) is a standard procedure in organic synthesis. masterorganicchemistry.comchemguide.co.ukyoutube.com Should a this compound derivative possess a carbonyl group, it would be expected to be reduced to the corresponding alcohol by NaBH₄. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.comyoutube.com N-oxides of this compound can also be reduced back to the tertiary amine.
Photochemical Reactions and Stability of this compound
The interaction of this compound with light can lead to photochemical reactions, affecting its stability and potentially generating new compounds. Photostability is a crucial factor for any compound that may be exposed to light during its lifecycle.
Specific studies on the photochemical reactions and stability of this compound are limited. However, research on other alkaloids provides some insights. The photooxidation of alkaloids like sanguinarine, coralyne, and berberine (B55584) has been shown to be significantly accelerated in the presence of a photosensitizer such as Rose Bengal, indicating the involvement of singlet molecular oxygen in the degradation mechanism. nih.gov The quantum yield of these sensitized oxidations was observed to increase with pH. nih.gov This suggests that the photostability of this compound could also be influenced by the presence of photosensitizers and the pH of the medium. The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of specific events (e.g., molecules degraded) divided by the number of photons absorbed. wikipedia.org For many photochemical reactions, the quantum yield is less than 1, as not all absorbed photons lead to a chemical change. wikipedia.org
Metabolic Transformations in Model Systems (e.g., enzyme systems, cell lines, in vitro studies)
Understanding the metabolic fate of this compound is essential for evaluating its potential biological activity and clearance from the body. In vitro model systems are commonly used to predict in vivo metabolism.
Liver Microsomes: Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many xenobiotics. nih.govnih.govresearchgate.net Studies on the related isoquinoline (B145761) alkaloid corydaline (B1669446) using human liver microsomes have shown that O-demethylation and hydroxylation are the major metabolic pathways. nih.gov Given the structural similarities, it is plausible that this compound undergoes similar metabolic transformations, leading to the formation of O-desmethylthis compound and hydroxythis compound metabolites.
Microbial Transformations: Filamentous fungi, such as Cunninghamella species, are known to be effective in metabolizing a wide range of xenobiotics and are often used as a microbial model for mammalian metabolism. nih.govnih.govfao.org For example, Cunninghamella elegans has been shown to metabolize malachite green through N-demethylation and reduction. nih.gov The biotransformation of diosgenin (B1670711) by Cunninghamella echinulata resulted in hydroxylated products. nih.gov These findings suggest that incubation of this compound with Cunninghamella species could lead to N-demethylation, hydroxylation, and other oxidative transformations.
Enzymatic Transformations: Specific enzymes can also be used to study the transformation of this compound. For instance, N-demethylation is a common metabolic reaction for many alkaloids.
Emerging Research Frontiers and Future Perspectives in Pavine Chemistry
Chemoinformatic Approaches and Data Science in Pavine Research
Chemoinformatics and data science are increasingly vital in natural product research, including the study of alkaloids like this compound. These computational approaches facilitate the organization, analysis, and interpretation of vast datasets generated from various sources, such as spectroscopic data, chromatographic profiles, and biological assessments. hilarispublisher.commdpi.comnih.gov
Chemoinformatics plays a crucial role in characterizing natural products by their physicochemical and structural properties. mdpi.comnih.gov It enables the comparison of natural product databases with synthetic compound libraries and approved drugs, highlighting the unique characteristics of natural compounds, such as molecular complexity. mdpi.comnih.govuni-hamburg.de Tools and algorithms are employed to mine large datasets, predict biosynthetic pathways, and prioritize compounds for isolation and characterization. hilarispublisher.com
In the context of alkaloids, chemoinformatic approaches have been used to study the molecular diversity and structure-activity relationships within genera known to contain these compounds. nih.govresearchgate.netresearchgate.net For instance, chemoinformatic analysis of alkaloids from the Peganum genus aimed to understand how structural properties relate to biological activities, such as neuroactivity. nih.govresearchgate.netresearchgate.net While specific studies on this compound using chemoinformatics were not extensively detailed in the search results, the application of these methods to other alkaloid classes suggests their potential for exploring this compound's chemical space, predicting potential targets, and guiding further research. nih.govunivie.ac.atmdpi.com
Data science, including machine learning and artificial intelligence (AI), is revolutionizing natural product discovery by accelerating the analysis of complex biological and chemical data. nih.govpfizer.comacs.orgcas.org AI algorithms can be used for virtual screening of natural product databases, predicting potential drug candidates, and assessing their pharmacological properties. acs.orgcas.orgd-nb.info The integration of AI with spectroscopic methods like mass spectrometry and chromatography can streamline the identification and characterization of bioactive compounds. acs.org The increasing availability of curated natural product databases is crucial for the successful application of machine learning in this field. nih.gov
While direct applications of these advanced data science techniques specifically to this compound were not prominent in the search results, the broader context of alkaloid and natural product research indicates a clear trend towards leveraging big data and AI to uncover novel compounds, understand their properties, and predict their biological activities. hilarispublisher.comnih.govmdpi.compfizer.comacs.orgcas.org
Integration of Omics Technologies for Comprehensive Analysis of this compound (e.g., metabolomics, transcriptomics for biosynthetic pathways)
The integration of high-throughput omics technologies, such as metabolomics and transcriptomics, is transforming the study of natural product biosynthesis, including that of alkaloids. nih.govfrontiersin.orgnih.govmdpi.commaxapress.comnih.govmpg.de These approaches provide a comprehensive view of the molecular processes within an organism, allowing researchers to identify key genes, enzymes, and metabolites involved in the production of specialized compounds like this compound. frontiersin.orgnih.govmdpi.commaxapress.comnih.gov
Metabolomics focuses on the global analysis of metabolites within a biological system, providing insights into the chemical diversity and metabolic pathways active in a plant or organism. frontiersin.orgnih.govnih.gov Transcriptomics involves the study of the complete set of RNA transcripts, revealing gene expression patterns and helping to identify genes encoding enzymes involved in biosynthetic routes. frontiersin.orgnih.govnih.gov
By combining metabolomics and transcriptomics, researchers can establish gene-metabolite regulatory networks and identify candidate genes correlated with the accumulation of specific alkaloids. nih.govmdpi.commaxapress.com This integrated approach has been successfully applied to elucidate biosynthetic pathways for various alkaloids in medicinal plants. nih.govmdpi.commaxapress.commpg.dersc.orgbiorxiv.org For example, multi-omics strategies have helped resolve the biosynthesis of aporphine (B1220529) alkaloids in Podophyllum species and monoterpene indole (B1671886) alkaloids in Catharanthus roseus. mpg.dersc.orgbiorxiv.org
While the complete biosynthesis of this compound and isothis compound alkaloids has not been fully elucidated, there are speculations about their biogenetic precursors, suggesting they are derived from the benzylisoquinoline alkaloid pathway. oup.comresearchgate.net Studies on related benzylisoquinoline alkaloids have utilized omics technologies to identify key enzymes involved in their biosynthesis, such as N-methyltransferases. oup.comrcsb.org The crystal structure of this compound N-methyltransferase from Thalictrum flavum has been determined, providing insights into the molecular basis of substrate recognition and catalysis in alkaloid biosynthesis. rcsb.org
Applying integrated omics technologies to this compound-producing plants could provide a deeper understanding of the specific genes, enzymes, and regulatory mechanisms involved in this compound biosynthesis. This could potentially lead to the identification of novel enzymes or transporters and provide opportunities for metabolic engineering to enhance this compound production or create novel derivatives. frontiersin.orgnih.govmdpi.commaxapress.comnih.gov
Sustainable Synthesis and Green Chemistry Principles Applied to this compound Production
Key aspects of sustainable synthesis and green chemistry relevant to alkaloid production include the development of concise and efficient synthetic routes, maximizing atom economy, minimizing waste, and optimizing reaction conditions. openaccessjournals.comijpcbs.com The use of renewable feedstocks, biocatalysis, enzymatic transformations, and chemoenzymatic synthesis offer sustainable alternatives to traditional chemical methods. hilarispublisher.comrsc.org Techniques such as microwave-assisted and ultrasound-assisted synthesis, as well as flow chemistry, can reduce reaction times and energy consumption. hilarispublisher.comworldscientific.com
Applying these principles to this compound synthesis would involve exploring alternative, more environmentally benign synthetic routes compared to traditional methods. This could include utilizing biocatalytic steps, employing greener solvents or solvent-free conditions, and designing syntheses with higher atom economy. pnas.orghilarispublisher.comopenaccessjournals.compharmafeatures.com Advances in catalysis, particularly heterogeneous and biocatalysis, are crucial for developing more efficient and sustainable chemical processes. zenfoldst.compharmafeatures.comfrontiers.media
Exploration of Novel Biological Roles and Mechanistic Implications of this compound (as research tools/probes)
This compound alkaloids and their derivatives are of interest in medical and pharmaceutical research due to their potential biological activities. ontosight.ai While the search results did not provide extensive details on novel biological roles of this compound specifically as a research tool or probe, they highlighted the broader interest in this compound alkaloids for their potential in addressing nerve system disorders. researchgate.net
This compound alkaloids belong to the benzylisoquinoline alkaloid family, which includes compounds with diverse pharmacological properties, such as analgesics, antimicrobials, and muscle relaxants. oup.com Some reduced forms of related alkaloids, like cularine (B1669330) and isocularine alkaloids, have shown activity at dopaminergic receptor sites. oup.com
Exploring novel biological roles for this compound could involve screening it against a wider range of biological targets and pathways using high-throughput screening and computational methods. hilarispublisher.comnih.govunivie.ac.atmdpi.comacs.orgcas.org Chemoinformatic approaches, such as target prediction, can help identify potential protein targets for this compound based on its chemical structure. nih.govnih.govresearchgate.netresearchgate.netunivie.ac.atmdpi.com
Understanding the mechanistic implications of this compound's interactions with biological systems is crucial for developing it as a research tool or potential therapeutic agent. This would involve detailed studies of its binding to target proteins, its effects on cellular pathways, and its metabolic fate. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound with potential targets. univie.ac.atd-nb.infoarabjchem.org
While the current literature highlighted the potential of this compound alkaloids in nerve system disorders, further research is needed to fully explore novel biological activities of this compound itself and to understand the underlying mechanisms of its actions. researchgate.netontosight.ai This could involve using this compound as a chemical probe to investigate specific biological processes or pathways, potentially revealing new therapeutic targets or biological insights.
Q & A
Q. What minimum data must be included to ensure reproducibility of this compound synthesis in publications?
- Methodological Answer : Report exact reaction conditions (solvent volume, catalyst loading), purification steps (e.g., column chromatography gradients), and spectral data (NMR chemical shifts, HPLC retention times). Provide raw data in supplementary files (e.g., .cif for crystallography) .
Q. How to statistically analyze conflicting bioactivity datasets for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
